2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile
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Overview
Description
2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile is a chemical compound with the molecular formula C15H8F3N3S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl sulfanyl moiety, and two nitrile groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 3,5-dicyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitrile groups can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl alcohol
- 2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of both trifluoromethyl and nitrile groups provides a distinct set of chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial settings .
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3S/c16-15(17,18)13-3-1-10(2-4-13)9-22-14-12(7-20)5-11(6-19)8-21-14/h1-5,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDUXFFAAAMXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=N2)C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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